molecular formula C22H27N3O2 B2577974 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide CAS No. 503561-73-7

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide

Cat. No.: B2577974
CAS No.: 503561-73-7
M. Wt: 365.477
InChI Key: RBCAKQZMMNQYGU-UHFFFAOYSA-N
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Description

N-{1-[(2,6-Dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by a cyclohexyl scaffold substituted with a carbamoyl group linked to a 2,6-dimethylphenyl moiety. The pyridine-3-carboxamide group is methylated at the nitrogen, introducing steric and electronic modifications.

Properties

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-9-7-10-17(2)19(16)24-21(27)22(12-5-4-6-13-22)25(3)20(26)18-11-8-14-23-15-18/h7-11,14-15H,4-6,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCAKQZMMNQYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Notes Reference
N-{1-[(2,6-Dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide C₂₂H₂₈N₃O₂ 2,6-dimethylphenyl carbamoyl, methylpyridine-3-carboxamide ~366.5 Likely moderate lipophilicity due to cyclohexyl and aromatic groups. Potential for hydrogen bonding via carboxamide.
N-(1-(2,6-Dimethylphenylcarbamoyl)cyclohexyl)-3-(4-oxo-2-phenylthiazolidin-3-yl)benzamide C₃₁H₃₃N₃O₃S Thiazolidinone ring, benzamide 527.68 Thiazolidinone introduces sulfur and ketone groups, enhancing polarity. Benzamide may confer rigidity.
3-{[(2,6-Dimethylphenyl)carbamoyl]amino}-N-{[1-(2-pyridinyl)cyclohexyl]methyl}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide C₃₄H₃₆N₅O₂ Carbazole core, pyridinyl ~570.7 Carbazole enhances π-stacking potential; pyridine improves solubility.
Narlaprevir (C₃₆H₆₃N₅O₇S) C₃₆H₆₃N₅O₇S Cyclohexyl sulfonyl, bicyclohexane 734.0 Approved protease inhibitor; sulfonyl group increases metabolic stability.

Key Observations

Core Scaffold Variations: The target compound employs a cyclohexyl-carbamoyl-pyridine framework, distinct from the benzamide-thiazolidinone hybrid in and the carbazole system in . The cyclohexyl group in all cases enhances conformational flexibility but may reduce binding specificity compared to rigid carbazoles. Narlaprevir shares a cyclohexyl motif but incorporates a sulfonyl group and larger bicyclic structure, contributing to its antiviral activity.

Its electron-donating methyl groups may stabilize aromatic stacking. The pyridine-3-carboxamide in the target compound introduces a hydrogen-bond acceptor (pyridine N) and donor (amide NH), critical for target engagement. This contrasts with the thiazolidinone’s sulfur atom in , which may participate in hydrophobic interactions.

Molecular Weight and Drug-Likeness :

  • The target compound (MW ~366.5) falls within Lipinski’s rule of five (<500 Da), suggesting favorable bioavailability. In contrast, Narlaprevir (MW 734.0) exceeds this limit, reflecting its design for protease inhibition with extended half-life .

Synthetic Feasibility :

  • The absence of stereocenters in the target compound (cf. Narlaprevir’s multiple chiral centers ) simplifies synthesis and scalability compared to more complex analogs.

Research Findings and Implications

  • However, the lack of a sulfonyl or phosphoryl group (as in Narlaprevir ) may limit protease affinity.
  • Thermodynamic Stability : The 2,6-dimethylphenyl group likely enhances thermal stability, as seen in agrochemical analogs (e.g., metalaxyl ), where similar substituents reduce photodegradation.
  • Toxicity Considerations : The methylpyridine group may confer hepatotoxicity risks, analogous to pyridine-containing pesticides (e.g., thenylchlor ), necessitating further ADMET profiling.

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